1-Hexanamine, hydrobromide
Overview
Description
1-Hexanamine, hydrobromide, also known as 6-Bromo-1-hexanamine Hydrobromide , is a chemical compound with the molecular formula C6H16BrN . It is used as a working standard or secondary reference standard .
Synthesis Analysis
1-Hexanamine is a 6-carbon primary aliphatic amine . The synthesis of this compound is not explicitly mentioned in the sources, but it is likely to involve the reaction of 1-Hexanamine with hydrobromic acid.Molecular Structure Analysis
The molecular structure of this compound consists of a hexyl chain (C6H13) attached to an amine group (NH2), and a bromide ion (Br-) associated with it . The InChI string representation isInChI=1S/C6H15N.BrH/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H
. Chemical Reactions Analysis
1-Hexanamine acts as a Bronsted base, capable of accepting a hydron from a donor (Bronsted acid) . It can also act as a metabolite, an intermediate or product resulting from metabolism .Physical And Chemical Properties Analysis
This compound has a molecular weight of 182.10 g/mol . It has 2 hydrogen bond donors, 1 hydrogen bond acceptor, and 4 rotatable bonds . The exact mass and monoisotopic mass are 181.04661 g/mol . The topological polar surface area is 26 Ų .Scientific Research Applications
1. Synthesis and Chemical Applications
- Synthesis of Complex Molecules : 1-Hexanamine, hydrobromide has been used in the synthesis of complex molecules. For instance, it was involved in the establishment of a new synthetic route to the hydrobromide salt of (+)-coniceine with high enantiopurity, a key step being the reductive photocyclization of an acyclic chiral dienamide (Hjelmgaard, Gardette, Tanner, & Aitken, 2007).
2. Environmental Impact and Management
- Environmental Fate and Toxicology : Studies have explored the environmental fate and toxicology of related brominated compounds. For example, hexabromocyclododecane (HBCD), a brominated flame retardant, has been studied for its hydrophobic nature, environmental ubiquity, and potential global concern due to its persistence and distribution. Such studies provide context for understanding the environmental impact of brominated compounds including this compound derivatives (Marvin, Tomy, Armitage, Arnot, McCarty, Covaci, & Palace, 2011).
3. Combustion and Engine Performance
- Alternative Fuel Research : Research has been conducted on 1-Hexanol, a related compound, to improve combustion, performance, and emission characteristics of CI engines. Such studies are crucial for evaluating the potential of similar compounds, like this compound, in alternative fuel applications (Santhosh & Kumar, 2021).
4. Pharmaceutical Applications
- Impurity Control in Drug Synthesis : In the pharmaceutical industry, understanding the formation of impurities during drug synthesis is vital. Studies on compounds like eletriptan hydrobromide, which is structurally related to this compound, have focused on identifying and controlling impurities, thereby contributing to the production of high-purity pharmaceuticals (Madasu, Vekariya, Kiran, Gupta, Islam, Douglas, & Babu, 2012).
Mechanism of Action
Target of Action
1-Hexanamine, hydrobromide, also known as n-Hexylammonium bromide , is a primary aliphatic amine As an amine, it can act as a bronsted base, capable of accepting a hydron from a donor .
Mode of Action
As a primary aliphatic amine, it can participate in various chemical reactions, such as nucleophilic substitutions or acid-base reactions . It’s worth noting that the compound’s interaction with its targets and the resulting changes would depend on the specific biological or chemical context.
Biochemical Pathways
As a primary aliphatic amine, it could potentially be involved in various biochemical reactions, including those involving proteins, nucleic acids, and other biomolecules .
Result of Action
As a primary aliphatic amine, it could potentially interact with various biological molecules, leading to a range of possible effects .
properties
IUPAC Name |
hexan-1-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.BrH/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSVALLKHLKICA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435972 | |
Record name | 1-Hexanamine, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7334-95-4 | |
Record name | 1-Hexanamine, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexylamine Hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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